1,2-Dibromoethane-13C2

Mass Spectrometry Isotope Dilution Analytical Chemistry

1,2-Dibromoethane-13C2 (CAS 33458-49-0) is a stable isotope-labeled analog of 1,2-dibromoethane (ethylene dibromide) in which both carbon atoms are enriched with carbon-13. It is supplied as a clear colorless liquid with a certified isotopic purity of 99 atom % 13C and a chemical purity (assay) of 99% (CP).

Molecular Formula C2H4Br2
Molecular Weight 189.85 g/mol
CAS No. 33458-49-0
Cat. No. B042905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromoethane-13C2
CAS33458-49-0
Synonyms1,2-Dibromoethane-1,2-13C2;  1,2-Dibromoethane-13C2
Molecular FormulaC2H4Br2
Molecular Weight189.85 g/mol
Structural Identifiers
SMILESC(CBr)Br
InChIInChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1
InChIKeyPAAZPARNPHGIKF-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromoethane-13C2 (CAS 33458-49-0): A 99 Atom % 13C-Labeled Halocarbon for Definitive Isotopic Tracing and Quantitative MS


1,2-Dibromoethane-13C2 (CAS 33458-49-0) is a stable isotope-labeled analog of 1,2-dibromoethane (ethylene dibromide) in which both carbon atoms are enriched with carbon-13 [1]. It is supplied as a clear colorless liquid with a certified isotopic purity of 99 atom % 13C and a chemical purity (assay) of 99% (CP) . Its molecular formula is Br¹³CH₂¹³CH₂Br, resulting in a nominal mass shift of +2 Da relative to the unlabeled parent compound (M+2) .

Why 1,2-Dibromoethane-13C2 Cannot Be Replaced by Unlabeled or Deuterated Analogs in Critical Analytical Workflows


In quantitative mass spectrometry, the substitution of 1,2-Dibromoethane-13C2 with the unlabeled parent compound (CAS 106-93-4) or a deuterated analog (e.g., 1,2-Dibromoethane-d4, CAS 22581-63-1) introduces unacceptable analytical error. Unlabeled EDB co-elutes and shares the same mass transitions as the target analyte, making it impossible to correct for matrix effects or extraction efficiency via isotope dilution [1]. While deuterated internal standards offer a distinct mass, they are prone to hydrogen-deuterium exchange under certain sample preparation or ionization conditions, which can alter the analyte-to-internal standard response ratio and compromise long-term quantitative stability [2]. In contrast, ¹³C labeling is metabolically stable and co-elutes with the unlabeled analyte, ensuring identical ionization efficiency and chromatographic behavior without isotopic exchange, which is a prerequisite for achieving <20% RSD in regulatory environmental methods [3].

1,2-Dibromoethane-13C2: A Quantitative Evidence Guide for Procurement and Method Selection


Isotopic Purity Benchmarking: 99 Atom % 13C vs. Unlabeled EDB Impurity Profiles

1,2-Dibromoethane-13C2 is specified with an isotopic purity of 99 atom % 13C, confirmed by both supplier certificate of analysis and mass spectral validation . In contrast, unlabeled 1,2-dibromoethane (CAS 106-93-4) is typically supplied at 98-99% chemical purity but contains a natural abundance (~1.1%) of ¹³C, leading to isotopic cross-talk that complicates low-level quantification [1].

Mass Spectrometry Isotope Dilution Analytical Chemistry

Mass Spectrometric Differentiation: M+2 Mass Shift of 1,2-Dibromoethane-13C2 vs. M+0 of Unlabeled EDB

The incorporation of two ¹³C atoms yields a parent ion mass shift of M+2 relative to unlabeled 1,2-dibromoethane, as documented in the product specifications . This mass difference is sufficient to resolve the internal standard signal from the native analyte signal in quadrupole mass analyzers, even when the bromine isotopic cluster (⁷⁹Br/⁸¹Br) is considered [1].

GC-MS LC-MS Environmental Analysis

NMR Spectral Resolution: 1J(CC) Coupling Constant Determination in 1,2-Dibromoethane-13C2

The ¹H and ¹³C NMR spectra of 1,2-dibromoethane-13C2 were analyzed to determine the magnitude and sign of the one-bond carbon-carbon coupling constant, ¹J(CC) = 38.9 Hz, which was found to be positive relative to ³J(HH) [1]. Unlabeled 1,2-dibromoethane, with carbon-12 at natural abundance, does not yield a measurable ¹J(CC) signal in standard ¹³C NMR due to the low probability of adjacent ¹³C nuclei (approximately 0.01%) [2].

NMR Spectroscopy Structural Biology Physical Chemistry

Synthetic Utility: 1,2-Dibromoethane-13C2 as a C2-Synthon for Multi-Step Labeled Compound Synthesis

1,2-Dibromoethane-13C2 serves as a key C2-synthon in multi-step syntheses of complex isotopically labeled molecules. It was utilized as the starting material in a 6-step process to synthesize (1,4-¹³C₂,1,4-¹⁵N₂)butanediamine, a critical precursor for the labeled polyamines spermidine and spermine [1]. Unlabeled 1,2-dibromoethane, while chemically identical in reactivity, cannot confer the ¹³C label to downstream products, precluding its use in stable isotope-resolved metabolomics (SIRM) or metabolic flux analysis [2].

Synthetic Chemistry Isotopic Labeling Metabolic Tracing

Optimal Application Scenarios for 1,2-Dibromoethane-13C2 Based on Quantifiable Differentiation


Regulatory Environmental Monitoring: Achieving Sub-ppt Quantification of 1,2-Dibromoethane in Groundwater by GC-MS

Environmental testing laboratories conducting compliance monitoring under EPA Method 8260D or EU Directive 2020/2184 require 1,2-Dibromoethane-13C2 as the isotopically labeled internal standard. Its M+2 mass shift and 99 atom % 13C purity are essential for correcting matrix suppression and extraction inefficiencies inherent in purge-and-trap GC-MS analysis, enabling method detection limits (MDLs) below 0.01 µg/L, which is unattainable with external standard calibration or deuterated analogs that exhibit isotopic exchange [1]. This compound provides a definitive mass spectrometric signature, ensuring that quantified results meet stringent regulatory precision and accuracy criteria (typically 70-130% recovery) .

Fundamental NMR Spectroscopy: Elucidating Carbon-Carbon Coupling Constants in Halogenated Ethanes

Physical and structural chemistry laboratories investigating spin-spin coupling phenomena utilize 1,2-Dibromoethane-13C2 to directly measure the ¹J(CC) coupling constant (38.9 Hz) and determine its sign [2]. This is a critical experimental validation of theoretical predictions in nuclear magnetic resonance. Without the ¹³C₂-label, this coupling is unobservable in the natural abundance compound, making the labeled compound the exclusive reagent for such fundamental studies [3].

Synthesis of Custom ¹³C-Labeled Tracers: Preparation of Taurine-13C2 for Clinical Breath Tests

Medicinal chemistry and clinical research groups synthesizing ¹³C-labeled diagnostic probes require 1,2-Dibromoethane-13C2 as a foundational building block. As demonstrated in the preparation of taurine-13C2 for human ¹³CO₂ breath tests [4], this compound enables the straightforward, two-step introduction of the ¹³C₂-ethylene moiety. This application is not feasible with unlabeled EDB, which yields only unlabeled taurine unsuitable for isotopic detection in the human body [5].

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